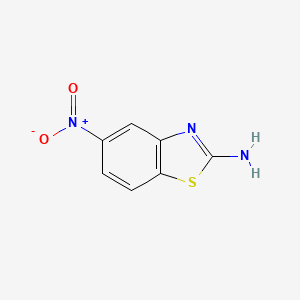

5-Nitro-1,3-Benzothiazol-2-amin

Übersicht

Beschreibung

5-Nitro-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C7H5N3O2S and its molecular weight is 195.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Nitro-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung und Pharmakologie

5-Nitro-1,3-Benzothiazol-2-amin: ist eine Verbindung, die aufgrund ihrer strukturellen Merkmale, die eine hohe biologische und pharmakologische Aktivität ermöglichen, im Bereich der Arzneimittelentwicklung von Interesse ist. Ihre Derivate werden wegen ihres Potenzials als Therapeutika zur Behandlung von Proteinfaltungsstörungen wie Alzheimer- und Parkinson-Krankheit untersucht . Die Fähigkeit der Verbindung, die Proteinaggregation zu modulieren, macht sie zu einem wertvollen Kandidaten für die Entwicklung neuer Medikamente.

Organische Synthese

In der organischen Chemie dient This compound als reaktiver Baustein. Seine einfache Funktionalisierung macht ihn geeignet, eine Vielzahl aromatischer Azole zu erzeugen. Diese Vielseitigkeit ist entscheidend für die Synthese pharmakologisch aktiver Heterocyclen, die zur Entwicklung neuer Materialien und synthetischer Ansätze führen können .

Grüne Chemie

Die Synthese und Umwandlung von This compound-Derivaten entspricht den Prinzipien der grünen Chemie. Forscher zielen darauf ab, ökologisch freundliche alternative Reaktionen zu entwickeln, die den Einsatz toxischer Lösungsmittel minimieren und die Bildung von Nebenprodukten reduzieren . Dieser Ansatz kommt nicht nur der Umwelt zugute, sondern verbessert auch die Sicherheit und Nachhaltigkeit chemischer Prozesse.

Biologische Aktivität

Benzothiazol-Derivate, einschließlich This compound, weisen eine Reihe biologischer Aktivitäten auf. Sie wurden auf ihre antibakteriellen, antifungal-, antioxidativen und antimikrobiellen Eigenschaften untersucht. Diese Verbindungen werden auch auf ihr Potenzial als Antiproliferations- und Entzündungshemmer untersucht .

Materialwissenschaften

Der Benzothiazol-Rest findet sich in verschiedenen natürlichen Verbindungen und wird in den Materialwissenschaften weit verbreitet eingesetzt. Er wird in Produkte wie Vulkanisationsbeschleuniger, Antioxidantien und Fluoreszenzmaterialien integriert. Die elektronenreiche Natur von This compound macht sie zu einem Kandidaten für die Entwicklung von elektrolumineszierenden Geräten und Bildgebungsreagenzien .

Enzyminhibition

Als Enzyminhibitor hat This compound potenzielle Anwendungen in der Entwicklung neuer Behandlungen für Krankheiten. Durch die Hemmung spezifischer Enzyme kann es biologische Pfade regulieren, was für therapeutische Interventionen entscheidend ist .

Anti-Amyloidogene Eigenschaften

Die Derivate der Verbindung haben sich als vielversprechend bei der Hemmung der Bildung von Amyloidfibrillen erwiesen, die mit verschiedenen chronischen Erkrankungen in Verbindung stehen. Diese anti-amyloidogene Eigenschaft ist besonders relevant für Erkrankungen wie Typ-2-Diabetes und Amyloidose .

Neuroprotektive Wirkungen

Forschungen zeigen, dass This compound neuroprotektive Wirkungen haben kann, indem es die Aggregation neurotoxischer Proteine verhindert. Dies könnte für die Behandlung neurodegenerativer Erkrankungen von Bedeutung sein, bei denen die Proteinaggregation ein charakteristisches Symptom ist .

Wirkmechanismus

Target of Action

Benzothiazole derivatives, a group to which 5-nitro-1,3-benzothiazol-2-amine belongs, have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and others .

Mode of Action

It is known that benzothiazole derivatives interact with their targets, leading to inhibition of the enzymes’ activities . This interaction could potentially result in changes in the normal functioning of the cell.

Biochemical Pathways

Given the range of enzymes that benzothiazole derivatives are known to inhibit , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects such as disruption of DNA replication, protein synthesis, and other cellular processes.

Result of Action

Given the potential inhibition of various enzymes by benzothiazole derivatives , the compound could potentially disrupt normal cellular processes, leading to various effects at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

5-Nitro-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions, particularly in the inhibition of protein aggregation. It interacts with several biomolecules, including enzymes and proteins. For instance, it has been shown to modulate the aggregation of α-synuclein and tau proteins, which are associated with neurodegenerative diseases such as Parkinson’s and Alzheimer’s . The compound inhibits the formation of fibrils and oligomers, thereby reducing the toxic effects of protein aggregation .

Cellular Effects

The effects of 5-Nitro-1,3-benzothiazol-2-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuroblastoma cells, the compound has been observed to inhibit the formation of inclusion bodies, which are aggregates of misfolded proteins . This inhibition is dose-dependent, with higher concentrations leading to more significant reductions in protein aggregation . Additionally, the compound’s impact on gene expression includes the downregulation of genes involved in protein misfolding and aggregation.

Molecular Mechanism

At the molecular level, 5-Nitro-1,3-benzothiazol-2-amine exerts its effects through several mechanisms. It binds to specific sites on proteins, preventing their misfolding and subsequent aggregation . The compound also inhibits enzyme activity that promotes protein aggregation, thereby maintaining protein homeostasis within cells . Furthermore, it modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in protein folding and degradation .

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Nitro-1,3-benzothiazol-2-amine have been studied extensively in laboratory settings. Over time, the compound remains stable under standard laboratory conditions, with minimal degradation observed . Long-term studies have shown that the compound maintains its inhibitory effects on protein aggregation even after prolonged exposure . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function are sustained over time, with no significant loss of activity .

Dosage Effects in Animal Models

In animal models, the effects of 5-Nitro-1,3-benzothiazol-2-amine vary with different dosages. At lower doses, the compound effectively inhibits protein aggregation without causing adverse effects . At higher doses, some toxic effects have been observed, including oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

5-Nitro-1,3-benzothiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate protein folding and degradation . The compound’s effects on metabolic flux include alterations in the levels of metabolites involved in protein homeostasis . These interactions help maintain cellular balance by preventing the accumulation of misfolded proteins and promoting their degradation.

Transport and Distribution

Within cells and tissues, 5-Nitro-1,3-benzothiazol-2-amine is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to areas where it can exert its effects on protein aggregation . The compound’s accumulation in specific cellular compartments is essential for its activity, as it ensures that the compound reaches its target proteins and enzymes.

Subcellular Localization

The subcellular localization of 5-Nitro-1,3-benzothiazol-2-amine is crucial for its function. The compound is directed to specific compartments within the cell, including the endoplasmic reticulum and the cytoplasm . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, where it can interact with its target proteins and enzymes . This localization is essential for the compound’s activity, as it ensures that it reaches the sites where protein aggregation occurs.

Eigenschaften

IUPAC Name |

5-nitro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISVWAMPAATJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373051 | |

| Record name | 5-nitro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73458-39-6 | |

| Record name | 5-nitro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

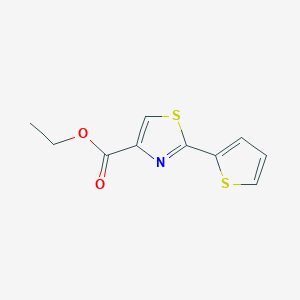

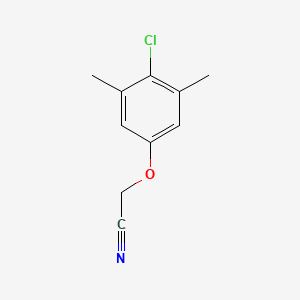

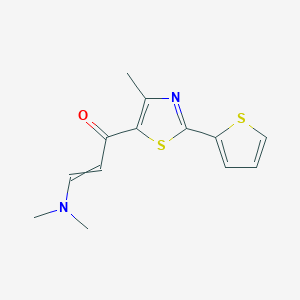

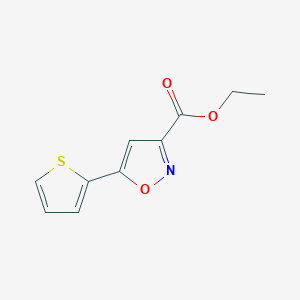

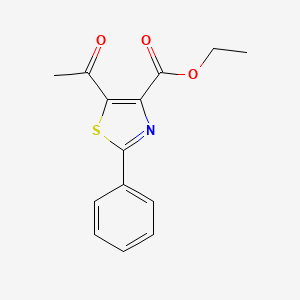

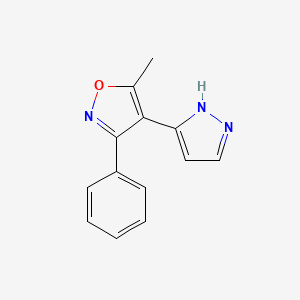

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B1302463.png)

![4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302466.png)

![3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1302468.png)

![1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1302479.png)

![6-Methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid](/img/structure/B1302487.png)